![molecular formula C21H29N5O B6445532 4-(4-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2549022-99-1](/img/structure/B6445532.png)
4-(4-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
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Overview
Description
This compound is a complex organic molecule that contains a morpholine ring and a pyrimidine ring, both of which are common structures in many pharmaceuticals and biologically active compounds . The molecule also contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals .
Scientific Research Applications
Antitubercular Activity
Imidazole derivatives have garnered attention for their antimicrobial potential. While not directly studied for tuberculosis, similar compounds have shown promise against Mycobacterium tuberculosis strains . Further research could explore the specific effects of our compound on this pathogen.
Drug Delivery Systems
Morpholine moieties can enhance drug delivery due to their solubility and stability. Explore the feasibility of incorporating our compound into nanocarriers or liposomes for targeted drug delivery.
- Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide and evaluated its anti-tubercular activity .
- Naidu et al. synthesized various 3-(4-((1-(4-bromo-3-substitutedphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole derivatives as antitubercular agents against Mycobacterium tuberculosis .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation. By interacting with this target, the compound can potentially influence cell growth and division.
Pharmacokinetics
The presence of the piperazine ring in the compound’s structure may positively modulate its pharmacokinetic properties
properties
IUPAC Name |
4-[4-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-17-3-4-19(18(2)15-17)16-24-7-9-25(10-8-24)20-5-6-22-21(23-20)26-11-13-27-14-12-26/h3-6,15H,7-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIZDWUXPVSVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine |
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